Cas no 120570-09-4 ((3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride)
120570-09-4 structure
Product Name:(3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride
Numéro CAS:120570-09-4
Le MF:C15H24Cl2N2
Mégawatts:303.270462036133
MDL:MFCD29079539
CID:104958
PubChem ID:16213716
Update Time:2025-04-18
(3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Azabicyclo[2.2.2]octan-3-amine,N-[(1S)-1-phenylethyl]-, hydrochloride (1:2), (3R)-
- (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride
- (3R)-N-[(1S)-1-Phenylethyl]quinuclidin-3-amine dihydrochloride
- (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
- (3S)-3-[(R)-(1-phenyl)ethylamino]-quinuclidine
- (3S)-3-< (R)-(1-phenyl)ethylamino> -quinuclidine dihydrochloride
- (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine hydrochloride
- 1-[(7S)-3,4-dimethoxybicyclo-[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine hydrochloride
- ANW-45256
- CTK8B4485
- RP28619
- SureCN385259
- (S-(R* S*))-(+)-N-(1-PHENYLETHYL)-1- AZ&
- (S-(R*,S*))-(+)-N-(1-phenylethyl)-1- aza bicyclo(
- (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine dihydrochloride, 98%
- (3R)-N-[(1S)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride
- (3R)-N-[(1S)-1-PHENYLETHYL]-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE DIHYDROCHLORIDE
- (3R)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
- 120570-09-4
- CS-M0936
- (R)-N-((S)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
- (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride
- [S-(R,S)]-(+)-N-(1-PHENYLETHYL)-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE,DIHYDROCHLORIDE
- (R)-N-((S)-1-Phenylethyl)quinuclidin-3-aminedihydrochloride
- [S-(R,S)]-(+)-N-(1-Phenylethyl)-1-Azabicyclo[2.2.2]Octan-3-Amine Dihydrochloride
- (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride, 98%
- SCHEMBL9486745
- J-004361
- CS-13394
- AKOS022180219
- VEA57009
- 1-Azabicyclo[2.2.2]octan-3-amine, N-[(1R)-1-phenylethyl]-, hydrochloride (1:2), (3S)-
- (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine dihydrochloride,98%
- [S-(R,S)]-(+)-N-(1-PHENYLETHYL)-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE,2HCL
- 128311-06-8
- (3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride
-
- MDL: MFCD29079539
- Piscine à noyau: 1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15-;;/m0../s1
- La clé Inchi: BABMCKVVGDIUCA-XPTKPXFUSA-N
- Sourire: Cl.Cl.N12CCC(CC1)[C@H](C2)N[C@@H](C)C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 302.13192
- Masse isotopique unique: 302.1316542g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 239
- Nombre d'unités de liaison covalente: 3
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Surface topologique des pôles: 15.3
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: g/cm3
- Point de fusion: 285 °C (dec.)(lit.)
- Point d'ébullition: 394.4°Cat760mmHg
- Point d'éclair: 192.3°C
- Le PSA: 15.27
- Solubilité: Pas encore déterminé
(3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | P320835-25mg |
(3R)-N-[(1S)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride |
120570-09-4 | 25mg |
$ 196.00 | 2023-04-15 | ||
| TRC | P320835-100mg |
(3R)-N-[(1S)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride |
120570-09-4 | 100mg |
$ 707.00 | 2023-04-15 | ||
| Chemenu | CM555672-100mg |
[S-(R,S)]-(+)-N-(1-Phenylethyl)-1-Azabicyclo[2.2.2]Octan-3-Amine Dihydrochloride |
120570-09-4 | 98% | 100mg |
$64 | 2023-02-18 | |
| Chemenu | CM555672-250mg |
[S-(R,S)]-(+)-N-(1-Phenylethyl)-1-Azabicyclo[2.2.2]Octan-3-Amine Dihydrochloride |
120570-09-4 | 98% | 250mg |
$118 | 2023-02-18 | |
| Chemenu | CM555672-1g |
[S-(R,S)]-(+)-N-(1-Phenylethyl)-1-Azabicyclo[2.2.2]Octan-3-Amine Dihydrochloride |
120570-09-4 | 98% | 1g |
$237 | 2023-02-18 | |
| eNovation Chemicals LLC | D769090-250mg |
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride |
120570-09-4 | 98% | 250mg |
$170 | 2024-06-07 | |
| eNovation Chemicals LLC | D769090-1g |
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride |
120570-09-4 | 98% | 1g |
$260 | 2024-06-07 | |
| TRC | P320835-250mg |
(3R)-N-[(1S)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride |
120570-09-4 | 250mg |
$ 1800.00 | 2023-09-06 | ||
| Aaron | AR003C26-100mg |
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride |
120570-09-4 | 98% | 100mg |
$58.00 | 2025-01-22 | |
| Aaron | AR003C26-250mg |
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride |
120570-09-4 | 98% | 250mg |
$107.00 | 2025-01-22 |
(3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride Littérature connexe
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
120570-09-4 ((3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride) Produits connexes
- 384338-23-2(1-Benzyl-N,4-dimethylpiperidin-3-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot